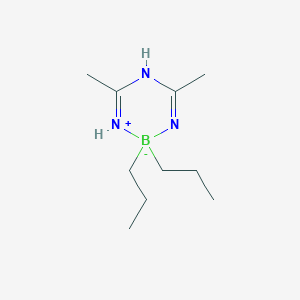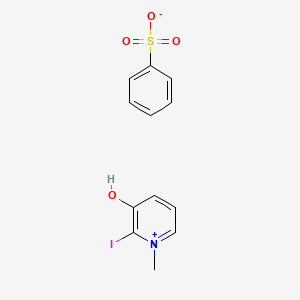![molecular formula C17H12Cl2N2O2S B5155325 5-[4-(benzyloxy)-3,5-dichlorobenzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B5155325.png)
5-[4-(benzyloxy)-3,5-dichlorobenzylidene]-2-imino-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-(benzyloxy)-3,5-dichlorobenzylidene]-2-imino-1,3-thiazolidin-4-one, commonly known as BZT, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. BZT belongs to the class of thiazolidinone derivatives, which have been extensively studied for their diverse pharmacological activities.
Wirkmechanismus
The mechanism of action of BZT is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. BZT has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling. Additionally, BZT has been shown to interact with various receptors, including serotonin and dopamine receptors.
Biochemical and Physiological Effects:
BZT has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and modulate the expression of various genes involved in cancer and inflammation. BZT has also been shown to modulate the activity of various enzymes and receptors involved in neurotransmission, leading to its potential use as a cognitive enhancer.
Vorteile Und Einschränkungen Für Laborexperimente
BZT has several advantages for lab experiments, including its high purity, stability, and solubility. It can be easily synthesized in large quantities, making it suitable for further research and development. However, BZT also has some limitations, including its potential toxicity and lack of selectivity for specific targets. Further studies are needed to fully understand its safety and efficacy.
Zukünftige Richtungen
There are several future directions for BZT research. One potential direction is to investigate its potential use as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Another direction is to explore its potential use as a cognitive enhancer and its effects on learning and memory. Additionally, further studies are needed to fully understand its mechanism of action and to develop more selective analogs with improved safety and efficacy.
Conclusion:
In conclusion, BZT is a synthetic compound with potential therapeutic properties. Its synthesis has been optimized to achieve high yields and purity, making it suitable for further research and development. BZT has shown promising results in various in vitro and in vivo studies, including anticancer, antitumor, antifungal, and antibacterial activities. It has also been investigated for its potential use as an antioxidant, anti-inflammatory agent, and cognitive enhancer. Further studies are needed to fully understand its safety and efficacy and to develop more selective analogs with improved therapeutic potential.
Synthesemethoden
The synthesis of BZT involves the reaction of 4-(benzyloxy)-3,5-dichlorobenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then cyclized with chloroacetic acid to obtain BZT. The synthesis of BZT has been optimized to achieve high yields and purity, making it suitable for further research and development.
Wissenschaftliche Forschungsanwendungen
BZT has been extensively studied for its potential therapeutic properties. It has shown promising results in various in vitro and in vivo studies, including anticancer, antitumor, antifungal, and antibacterial activities. BZT has also been studied for its potential use as an antioxidant and anti-inflammatory agent. Additionally, BZT has been investigated for its neuroprotective effects and its ability to enhance cognitive function.
Eigenschaften
IUPAC Name |
(5Z)-2-amino-5-[(3,5-dichloro-4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2S/c18-12-6-11(8-14-16(22)21-17(20)24-14)7-13(19)15(12)23-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,20,21,22)/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQDJPLBDNAQPH-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)C=C3C(=O)N=C(S3)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)/C=C\3/C(=O)N=C(S3)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-2-amino-5-[(3,5-dichloro-4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5155253.png)
![N-[(3-bromophenyl)(phenyl)methyl]urea](/img/structure/B5155261.png)

![1-[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5155270.png)


![N-[5-(1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5155288.png)

![2-amino-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)isonicotinamide](/img/structure/B5155300.png)
![N,N'-bis[4-(aminocarbonyl)phenyl]hexanediamide](/img/structure/B5155305.png)
![4-(4-ethoxyphenyl)-1-ethyl-7-methyl-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5155329.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-isobutylglycinamide](/img/structure/B5155336.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5155346.png)
